Product packaging for Myristic anhydride(Cat. No.:CAS No. 626-29-9)

Myristic anhydride

Cat. No.: B554908
CAS No.: 626-29-9
M. Wt: 438.7 g/mol
InChI Key: RCRYHUPTBJZEQS-UHFFFAOYSA-N
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Description

Myristic anhydride is an anhydride of myristic acid. Its synthesis by reacting myristoyl chloride with acetic anhydride has been reported. It participates in the synthesis of fatty acyl derivatives of macrocyclic peptides.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H54O3 B554908 Myristic anhydride CAS No. 626-29-9

Properties

IUPAC Name

tetradecanoyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRYHUPTBJZEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870721
Record name Tetradecanoic anhydride
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Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

626-29-9
Record name Myristic anhydride
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Record name Tetradecanoic acid, 1,1'-anhydride
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Record name Tetradecanoic acid, 1,1'-anhydride
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Record name Tetradecanoic anhydride
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Record name Myristic anhydride
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Advanced Synthetic Methodologies for Myristic Anhydride and Its Derivatives

Directed Synthesis of Myristic Anhydride (B1165640) Derivatives

Synthesis of Fatty Acyl Derivatives of Macrocyclic Peptides

Myristic anhydride is utilized for the N-terminal acylation of peptides, a process that can significantly enhance their cellular permeability and modify their biological properties google.com. This method involves the direct reaction of the peptide's N-terminal group with this compound. For instance, the synthesis of N-myristoylated lipopeptides, such as Myr-GANF, is achieved by reacting their N-terminal amide groups with myristic acid anhydrides nih.gov. Similarly, myristoyl derivatives of macrocyclic PDZ domain inhibitors are prepared via N-terminal acylation using this compound google.com. This chemical modification is a post-aminoacylation step, directly attaching the myristoyl chain to the pre-formed peptide structure nih.govpsu.edu.

Targeted Synthesis of Cholesteryl Myristate

The synthesis of cholesteryl myristate, a significant lipid ester, is effectively carried out by reacting cholesterol with this compound chemicalbook.insigmaaldrich.comchemicalbook.comsmolecule.com. This reaction leverages the anhydride's acylating capability to form the ester linkage, incorporating the myristate moiety into the cholesterol molecule. This process is a fundamental step in lipid chemistry and biochemistry, contributing to the study of cellular processes and lipid metabolism smolecule.com.

Preparation of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (B53960) via Acylation

This compound is instrumental in the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a key phospholipid. The process involves the acylation of sn-glycero-3-phosphocholine (GPC) using this compound, often in the presence of a catalyst like 4-pyrrolidinopyridine (B150190) researchgate.net. This method provides a high-yield route to saturated phosphatidylcholines researchgate.net. Alternative routes for DMPC synthesis may employ myristic acid in conjunction with coupling agents like DCC and DMAP, highlighting the central role of the myristoyl group, which can be sourced from this compound or myristic acid nih.govfrontiersin.orgresearchgate.net.

Synthesis of Neryl Myristate

The ester neryl myristate is synthesized through the reaction of this compound with nerol (B1678202) chemicalbook.insigmaaldrich.comchemicalbook.com. This ester has also been identified in natural sources, such as the acarid mite Aleuroglyphus ovatus . The use of this compound provides a direct chemical pathway to incorporate the myristoyl group into the terpene alcohol nerol.

Myristoylation of γ-tert-Butoxy-Glutamic Acid to Yield Myristoylated t-Butylglutamic Acid

This compound serves as a reagent for the myristoylation of γ-tert-butoxy-glutamic acid, yielding myristoylated t-butylglutamic acid chemicalbook.insigmaaldrich.comchemicalbook.com. This reaction introduces the myristoyl chain onto the glutamic acid derivative, creating a modified amino acid that can be used in various synthetic applications, including the development of organogels .

Generation of Cationic Lipid Intermediates

In the synthesis of cationic lipids, which are crucial for applications like gene delivery, this compound functions as a key reagent for generating intermediate compounds chemicalbook.insigmaaldrich.comchemicalbook.comresearchgate.netresearchgate.net. For example, it is employed in the synthesis of 3-(bis-{2-(tert-butyldimethylsilyloxy)ethyl}amino)propane-1,2-diol, a precursor to cationic lipid formulations chemicalbook.insigmaaldrich.comchemicalbook.com. The incorporation of fatty acid chains, such as the myristoyl group, into cationic lipids influences their efficacy and properties for transfection researchgate.net.

N-Terminal Long-Chain Fatty Acyl Modifications of Peptides via Post-Aminoacylation Chemical Methods

Data Tables

Table 1: Synthesis of Myristic Acid Derivatives Using this compound

Product SynthesizedPrimary Substrate(s)Reaction Type / Role of this compoundKey Conditions / CatalystsCitation(s)
Cholesteryl MyristateCholesterolEsterification- chemicalbook.insigmaaldrich.comchemicalbook.comsmolecule.com
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)sn-glycero-3-phosphocholine (GPC)Acylation / Esterification4-pyrrolidinopyridine researchgate.net
Neryl MyristateNerolEsterification- chemicalbook.insigmaaldrich.comchemicalbook.com
Myristoylated t-Butylglutamic Acidγ-tert-Butoxy-Glutamic AcidMyristoylation- chemicalbook.insigmaaldrich.comchemicalbook.com
N-Myristoylated Peptide (e.g., Myr-GANF)Peptide (e.g., N-terminal amide group of lipopeptide)N-terminal AcylationPyridine; Post-aminoacylation chemical method nih.govpsu.edutandfonline.com
Cationic Lipid Intermediates (e.g., for gene delivery)Various precursorsAcylation / Synthesis- chemicalbook.insigmaaldrich.comchemicalbook.comresearchgate.net
Fatty Acyl Derivatives of Macrocyclic PeptidesMacrocyclic PeptidesN-terminal AcylationPost-aminoacylation chemical method google.comsigmaaldrich.com

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number626-29-9 cymitquimica.comchemicalbook.inamerigoscientific.comcymitquimica.comsigmaaldrich.comscbt.comchemicalbook.com
Molecular FormulaC₂₈H₅₄O₃ cymitquimica.comchemicalbook.inamerigoscientific.comcymitquimica.comsigmaaldrich.comscbt.com
Molecular Weight438.73 / 438.74 g/mol chemicalbook.inamerigoscientific.comcymitquimica.comsigmaaldrich.comscbt.com
Melting Point53-55 °C (lit.) chemicalbook.in
PurityTypically ≥95% chemicalbook.inamerigoscientific.comcymitquimica.comsigmaaldrich.comchemicalbook.com
AppearanceWhite to almost white powder to crystal; Colorless to pale yellow liquid or solid cymitquimica.comchemicalbook.incymitquimica.com
SolubilitySoluble in toluene, benzene; insoluble in water cymitquimica.comchemicalbook.inxunlan.net
Storage Class11 - Combustible Solids sigmaaldrich.com
GHS Hazard StatementsH315: Skin corrosion/irritation; H319: Serious eye damage/eye irritation chemicalbook.in

Compound List:

Acetic anhydride

Cationic lipids

Cholesterol

Cholesteryl myristate

3-(bis-{2-(tert-butyldimethylsilyloxy)ethyl}amino)propane-1,2-diol

Fatty acyl derivatives of macrocyclic peptides

γ-tert-Butoxy-Glutamic Acid

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

Gly-Asn-Ala-Ala-Ala-Ala-Arg-Arg-NH2

Insulin (B600854) detemir

Interleukin 1 alpha (IL-1α)

Lipopeptides

Macrocyclic peptides

Myristic acid

this compound

Myristoylated proteins

Myristoylated t-Butylglutamic Acid

Myristoyl-CoA

Myristoyl-MARCKS

Myristoyl-pWrC

Myristoyl chloride

Nerol

Neryl myristate

N-myristoylated lipopeptides

PDZ domain inhibitors

sn-glycero-3-phosphocholine (GPC)

Tetradecanoic acid

Tumor necrosis factor alpha (TNFα)

Mechanistic Investigations of Myristic Anhydride Reactions

Catalytic Reaction Mechanisms Involving Myristic Anhydride (B1165640)

Curing Mechanisms of Epoxy Resins with Anhydrides

Initiation and Zwitterion Formation

While direct mentions of zwitterion formation specifically initiated by myristic anhydride in general reactions are not extensively detailed in the provided search results, the broader context of nucleophilic acyl substitution reactions involving anhydrides offers insight. In such reactions, a nucleophile (like an alcohol, amine, or water) attacks one of the carbonyl carbons of the anhydride. This attack leads to the formation of a tetrahedral intermediate. In cases where the nucleophile is neutral, this intermediate can be protonated, potentially leading to transient zwitterionic species before the leaving group is expelled and a base deprotonates the intermediate to yield the final product and a carboxylic acid libretexts.orgweebly.com. The specific conditions and the nature of the nucleophile would dictate the precise mechanistic pathway and the likelihood of observing such intermediates.

Carboxylic Anion Regeneration and Polymerization

The mechanism of anhydride reactions involves the elimination of a carboxylate leaving group after the nucleophilic attack and the reformation of the carbonyl double bond. This carboxylate anion can then be protonated to form a carboxylic acid libretexts.org. In polymerization reactions involving anhydrides, such as the formation of polyanhydrides, a step-growth polymerization mechanism is often observed acs.org. In these processes, monomers react to form oligomers, which then combine to create longer polymer chains. The regeneration of carboxylic acid moieties is inherent to the reaction pathway, as one equivalent of the carboxylic acid is released as a leaving group during the acyl transfer step. For instance, in the polymerization of fatty acid anhydrides with sebacic anhydride oligomers, the process involves melt condensation, leading to polymers with varying properties depending on the fatty acid chain length acs.org.

Enzymatic Reaction Pathways

Enzymes play a crucial role in facilitating acyl transfer reactions, including those involving myristic acid derivatives. These biological catalysts offer high specificity and efficiency under mild conditions.

General Principles of Enzymatic Acyl Transfer

Enzymatic acyl transfer is a fundamental biochemical process where an acyl group is transferred from one molecule to another, typically catalyzed by enzymes like acyltransferases or hydrolases rsc.orgnih.govacs.orgnih.gov. These enzymes accelerate reactions by lowering the activation energy, often through mechanisms involving nucleophilic attack on an activated acyl donor (such as a thioester or anhydride) by a nucleophilic group (like a hydroxyl or amino group) on the acceptor molecule rsc.orgacs.orgscribd.com. The process frequently involves the formation of a transient covalent intermediate, often a tetrahedral intermediate, stabilized by the enzyme's active site rsc.orgacs.org. The specificity of enzymes ensures that particular acyl groups are transferred to specific substrates, playing vital roles in metabolism, signaling, and biosynthesis rsc.orgnih.govfrontiersin.org.

Myristoylation Reactions Catalyzed by N-Myristoyltransferase (NMT)

N-myristoyltransferase (NMT) is a key enzyme responsible for the myristoylation of proteins, a post-translational modification that involves the covalent attachment of a myristoyl group (derived from myristic acid) to the N-terminal glycine (B1666218) or lysine (B10760008) residue of specific proteins frontiersin.orgcreative-diagnostics.comresearchgate.netwikipedia.org. This process is critical for protein localization, membrane targeting, protein-protein interactions, and signal transduction pathways frontiersin.orgcreative-diagnostics.com.

The general mechanism involves NMT binding to both myristoyl-CoA (the activated acyl donor) and the substrate protein. The N-terminal amino group of the protein acts as a nucleophile, attacking the thioester bond of myristoyl-CoA. This leads to the formation of a tetrahedral intermediate, followed by the release of free CoA and the formation of the myristoylated protein researchgate.netwikipedia.org. NMT can catalyze this reaction either co-translationally (during protein synthesis) or post-translationally, depending on the protein frontiersin.orgcreative-diagnostics.com.

Enzymatic Esterification of Myristic Acid (Precursor)

Myristic acid, the precursor to this compound, can also undergo enzymatic esterification with alcohols to form myristate esters. Lipases are commonly employed for this purpose, catalyzing the reaction under mild conditions akjournals.comnih.govnih.govgoogle.comresearchgate.net. For example, studies have shown the efficient enzymatic synthesis of isopropyl myristate using immobilized lipase (B570770) from Bacillus cereus akjournals.comnih.gov. Optimal conditions for such reactions typically involve specific temperatures (e.g., 65 °C) and solvents akjournals.comresearchgate.net. The removal of water, a byproduct of esterification, is often crucial for driving the reaction equilibrium towards product formation, and methods like pervaporation can be employed akjournals.comgoogle.com. Other lipases, such as those from Candida antarctica, have also been utilized for esterifying myristic acid with various carbohydrates nih.gov.

Polymerization Reaction Mechanisms

This compound, as a fatty acid anhydride, can participate in polymerization reactions, particularly in the formation of aliphatic polyanhydrides. These polymers are often synthesized via melt condensation polymerization acs.org.

The polymerization typically proceeds through a step-growth mechanism. In this process, monomers react with each other to form dimers, trimers, and eventually long polymer chains. The anhydride functional group is key to this process, allowing for chain extension through reactions that eliminate a carboxylic acid molecule. For example, the copolymerization of fatty acid anhydrides with sebacic anhydride oligomers involves the reaction of anhydride groups, leading to the formation of poly(fatty acid-sebacate) polymers acs.org. The specific fatty acid used, such as myristic acid, influences the properties of the resulting polymer due to its hydrophobic nature acs.org.

The general mechanism for anhydride polymerization involves the reaction of an anhydride with another reactive species (which could be another anhydride, a diol, or a diamine depending on the desired polymer structure) to form ester or amide linkages, releasing a carboxylic acid. For polyanhydrides, this often involves the condensation of dicarboxylic acid anhydrides or the reaction of fatty acid anhydrides with dicarboxylic acid derivatives. The process can be catalyzed and often requires elevated temperatures for melt condensation acs.org.

Compound Table

Applications of Myristic Anhydride in Advanced Materials and Chemical Synthesis

Reagent in Complex Organic and Peptide Synthesis

Myristic anhydride (B1165640) is a highly effective acylating agent, a characteristic attributed to its electrophilic carbonyl groups. scbt.com This reactivity is harnessed in synthetic organic chemistry to facilitate the formation of esters, amides, and other derivatives through nucleophilic acyl substitution reactions. scbt.com The compound's relatively nonpolar nature improves its compatibility with lipophilic substrates, while the significant steric bulk of its myristoyl group can influence the selectivity and kinetics of chemical reactions. scbt.com

In the realm of complex molecule synthesis, myristic anhydride is utilized as a reactant for various transformations. sigmaaldrich.com Its applications include the synthesis of cholesteryl myristate from cholesterol and the acylation of sn-glycero-3-phosphocholine to produce 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960). sigmaaldrich.comchemicalbook.com It also serves as a reagent in the synthesis of myristoylated t-butylglutamic acid and neryl myristate. sigmaaldrich.comchemicalbook.com

This compound plays a particularly significant role in modern peptide synthesis. It is used to create fatty acyl derivatives of macrocyclic peptides. chemicalbook.comsigmaaldrich.com This process, known as myristoylation, involves attaching a myristoyl group to the peptide structure, often at the N-terminus. oup.comoup.com N-myristoylation is one of the most common lipid modifications found in eukaryotic proteins, highlighting its biological importance. nih.gov Research has demonstrated that the N-myristoylation of peptides can enhance their antibacterial and antifungal properties by improving their interaction with microbial membranes. oup.comoup.com A notable application is in the ribosomal synthesis of Myrcludex B, a peptide-based inhibitor of the hepatitis B virus, where myristoylation is essential for its activity. oup.comoup.com

Table 1: Examples of Syntheses Utilizing this compound

Product Reactant(s) Application Area Reference
Cholesteryl myristate Cholesterol Organic Synthesis sigmaaldrich.comchemicalbook.com
1,2-Dimyristoyl-sn-glycero-3-phosphocholine sn-Glycero-3-phosphocholine Lipid Synthesis sigmaaldrich.comchemicalbook.com
Neryl myristate Nerol (B1678202) Organic Synthesis sigmaaldrich.comchemicalbook.com
Myristoylated t-butylglutamic acid γ-tert-butoxy-glutamic acid Amino Acid Derivatization sigmaaldrich.comchemicalbook.com
Fatty acyl derivatives of macrocyclic peptides Macrocyclic peptides Peptide Synthesis chemicalbook.comsigmaaldrich.com
Myrcludex B Peptide template Therapeutic Peptide Synthesis oup.comoup.com

Role in Polymer Science and Engineering

Acid anhydrides are fundamental reagents in polymer chemistry, crucial for the production of various polymer classes with significant industrial applications. scbt.com this compound, with its long fatty acid chain, imparts unique properties such as hydrophobicity and flexibility to the resulting polymer structures.

Anhydrides are pivotal in the synthesis of polyesters and polyamides, materials valued for their durability, strength, and versatility. scbt.com The synthesis of polyesters can involve the reaction of a diol with an anhydride. researchgate.netmdpi.com Similarly, polyamides are produced through the condensation of diamines with dicarboxylic acids or their derivatives, a process where anhydrides can serve as activating agents or monomers. mdpi.comrasayanjournal.co.innih.gov While general anhydride chemistry underpins these polymerization reactions, this compound's specific structure allows for the creation of polymers with modified properties, such as increased hydrophobicity.

Polyanhydrides (PAs) are a significant class of biodegradable polymers, often explored for biomedical applications. nih.govacs.org Aliphatic PAs are typically synthesized via a melt-condensation process from diacid monomers. nih.govacs.org this compound can be incorporated into these polymers, often to control their properties. For instance, fatty acid-terminated polyanhydrides are synthesized by reacting dicarboxylic acids like sebacic acid with fatty acids, including myristic acid. acs.orgfda.gov

The incorporation of the long, hydrophobic myristoyl chain has a profound effect on the polymer's characteristics. Key findings include:

Controlled Degradation: The increased hydrophobicity of the polymer slows its rate of hydrolytic degradation, making these materials suitable for applications requiring sustained performance. acs.orgfda.gov

Modified Molecular Weight: As a monofunctional carboxylic acid derivative, myristic acid acts as a chain terminator during polymerization, allowing for the control of the final polymer's molecular weight. fda.gov

Enhanced Properties: These modified polyanhydrides are being investigated as carriers for bioactive agents and for use in flexible coatings that require excellent moisture and acid resistance. researchgate.netbroadview-tech.com

Epoxy resins are widely used thermosetting polymers, but their inherent brittleness can limit their application. google.comijirset.com To counteract this, toughening agents are incorporated to improve their resistance to fracture. ijirset.commdpi.com this compound has been identified as a component in strategies to toughen these materials. In one patented method, triglycerides are grafted using an acid anhydride, with this compound listed as a suitable option, to create a toughening agent for anhydride-cured epoxy thermosets. google.com Furthermore, polyanhydrides can themselves act as curing agents for epoxy resins, imparting a unique combination of toughness, flexibility, and thermal shock resistance to the final cured product. broadview-tech.com

A novel application for this compound's reactive precursor, myristic acid, is in the creation of bioplastics from wood. rsc.orgresearchgate.net In this process, myristic acid is chemically grafted onto the hydroxyl groups present in wood components like cellulose (B213188) and lignin. rsc.orgmdpi.com The reaction is driven by an impelling agent, trifluoroacetic anhydride (TFAA), often in a solvent-free system. mdpi.comdntb.gov.ua

This wood esterification leads to significant changes in the material's properties:

Thermoplasticity: The long alkyl chains from the myristic acid impart thermoplastic behavior to the normally rigid wood structure. mdpi.com

Hydrophobicity: The esterified wood exhibits a highly water-repellent surface. rsc.org

Morphological Transformation: Under heat and pressure, the fibrous, cellular structure of the wood is transformed into a smooth, homogenous, and translucent plastic-like film. rsc.orgmdpi.com

Research has shown that the degree of esterification and the final properties can be controlled by adjusting reaction parameters such as time and the quantity of reagents used. mdpi.com This technology represents a promising route to developing sustainable, bio-based plastics from abundant and renewable resources. rsc.orgresearchgate.net

Table 2: Effect of Myristic Acid Esterification on Wood Properties

Property Before Esterification After Esterification Reference
Material Behavior Rigid, non-melting Thermoplastic mdpi.com
Surface Hydrophilic Hydrophobic rsc.org
Morphology Fibrous, cellular Smooth, homogenous film (after pressing) rsc.orgmdpi.com
Appearance Opaque Translucent (after pressing) rsc.org

Toughening Agents for Epoxy Thermosetting Polymers

Biomaterials and Controlled Release Systems

This compound and its derivatives are key components in the design of advanced biomaterials and controlled drug release systems. targetmol.com Polyanhydrides synthesized with fatty acids are particularly valued in this field because they are biodegradable and their degradation byproducts are non-toxic metabolites that are easily cleared by the body. acs.org

The primary advantage of incorporating myristic acid into polyanhydride chains is the ability to tailor the material's degradation rate. researchgate.net The hydrophobic nature of the myristoyl group shields the polymer's backbone from water, slowing the hydrolysis of the anhydride bonds. acs.orgfda.gov This allows for the creation of drug delivery vehicles that can release a therapeutic agent over a prolonged period, from days to months. researchgate.net

Fatty acid-based biomaterials, including those derived from myristic acid, can also be formulated as coatings for implantable medical devices. google.comgoogle.com These coatings can be loaded with drugs that are released locally at the implantation site. google.com An added benefit is that the degradation products, including myristic acid, are generally non-inflammatory; in fact, some studies suggest that C14 fatty acids like myristic acid may even reduce the production of certain inflammatory cytokines. google.comgoogle.com

Furthermore, myristic acid itself is a component in in-situ gelling (ISG) systems. nih.gov These smart drug delivery platforms exist as a liquid formulation that, upon administration, transforms into a gel matrix, providing for the sustained release of an embedded drug. nih.gov

Formation of Prodrugs

Prodrugs are inactive or less active drug precursors that undergo biotransformation in the body to release the active pharmaceutical ingredient (API). ijrpr.com This approach is often employed to enhance the physicochemical and pharmacokinetic properties of drugs, such as solubility, stability, and bioavailability. ijrpr.comsigmaaldrich.com this compound serves as a key reagent in the synthesis of certain prodrugs by introducing a lipophilic myristoyl group to the parent drug molecule. nih.govresearchgate.net

The conjugation of a fatty acid like myristic acid can significantly alter a drug's properties. For instance, the formation of a myristoyl-drug conjugate can increase its lipophilicity, which can be advantageous for formulating long-acting drug delivery systems. nih.gov An example of this is the successful formulation of a long-acting prodrug of the antiretroviral drug abacavir. By conjugating it with myristic acid via an ester linkage, a poorly water-soluble myristoylated prodrug (MABC) was created, which could be formulated into a nanocrystal solid drug dispersion (SDD) to prolong the drug's therapeutic levels in plasma and reduce dosing frequency. nih.gov

The synthesis of these anhydride prodrugs can be achieved through various methods, including the reaction of an acid chloride derivative with the corresponding acid in the presence of an acid acceptor. researchgate.net The resulting mixed anhydrides of a drug, such as ibuprofen, with fatty acids of varying chain lengths have been shown to extend the drug's analgesic effect. researchgate.net The rate of hydrolysis of these anhydride derivatives, and thus the release of the active drug, can be modulated by the hydrophobicity of the conjugated fatty acid. researchgate.net

Carriers for Drug Delivery Applications

This compound plays a crucial role in the development of carriers for drug delivery systems, particularly in the formation of polyanhydrides. researchgate.netacs.org Polyanhydrides are biodegradable polymers that are well-suited for controlled drug release applications due to their surface-eroding properties, which allow for a predictable release of the encapsulated drug. acs.org The incorporation of fatty acids, facilitated by reagents like this compound, into these polymers can modify their properties, such as flexibility, melting temperature, and hydrophobicity. researchgate.net

Fatty acid-terminated poly(sebacic acid) polymers have been synthesized through melt condensation using the acetate (B1210297) anhydrides of various saturated linear fatty acids, including myristic acid. acs.org The inclusion of a higher fatty acid content results in polymers with a slower hydrolytic degradation profile due to the increased hydrophobicity, which is beneficial for creating long-acting formulations. acs.org

Furthermore, this compound is used in the synthesis of solid lipid microparticles, which act as inhalable drug carriers. cyu.fr These microparticles, composed of fatty acids like a mixture of myristic and palmitic acid, can be loaded with drugs and are designed to have a specific size range (1–5 µm) for effective deposition in the lungs. cyu.fr

Use in Tissue Engineering and Immunomodulation

Tissue engineering aims to repair or replace damaged tissues and organs using a combination of cells, scaffolds, and bioactive molecules. mdpi.comjabonline.innumberanalytics.com Scaffolds provide a three-dimensional framework that supports cell growth and tissue development. mdpi.comnumberanalytics.compk.edu.pl Polyanhydrides, whose synthesis can involve this compound, are used as scaffolding materials. acs.org The biodegradability and mechanical properties of these scaffolds can be tuned by incorporating fatty acids, which can influence cell attachment, proliferation, and differentiation. researchgate.netmdpi.com

In addition to its role in biomaterials, this compound and its derivatives have been noted for their potential immunomodulatory effects. semanticscholar.org In one study, this compound was identified as a compound with a favorable binding energy to TNF-α, a pro-inflammatory cytokine, suggesting its potential to modulate inflammatory responses. semanticscholar.org Myristic acid itself has demonstrated anti-inflammatory activity by increasing the production of the anti-inflammatory cytokine IL-10 in macrophages. nih.gov

Surface Functionalization and Nanolithography

The modification of surfaces at the nanoscale is critical for the development of advanced sensors, electronics, and biomedical devices. scbt.comnih.gov this compound is utilized in specialized techniques for surface functionalization, including acyl transfer on self-assembled monolayers and scanning probe nanolithography. nih.govresearchgate.net

Local Acyl Transfer on Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate, providing a well-defined surface for further chemical modification. nih.govharvard.eduscience.gov this compound can be used as an acylating agent to chemically modify SAMs that are terminated with reactive groups like hydroxyls. nih.govresearchgate.net

In this process, the myristoyl group from this compound is transferred to the surface of the SAM, altering its chemical and physical properties. nih.gov This local acylation can be performed in a spatially controlled manner, allowing for the creation of patterned surfaces with distinct regions of different functionalities. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent mixture, and the resulting modified surface can be characterized by techniques such as atomic force microscopy (AFM). nih.gov

Spatially Resolved Organo-Catalytic Scanning Probe Nanolithography (o-cSPL)

Organo-catalytic scanning probe nanolithography (o-cSPL) is an advanced technique that uses an AFM tip functionalized with an organocatalyst to perform chemical reactions on a surface with high spatial resolution. nih.govresearchgate.netnih.gov this compound has been successfully employed as the acyl source in o-cSPL to achieve local acyl transfer on alcohol-terminated SAMs. nih.govresearchgate.net

In this method, a solution containing this compound and a base is introduced, and the catalytic AFM tip is scanned across a defined area in contact mode. nih.govresearchgate.net This process facilitates the covalent attachment of myristoyl groups to the SAM, creating nanopatterns. researchgate.net Researchers have demonstrated the ability to create distinct patterns with a single tip and achieve a high lateral resolution down to 45 nm. nih.govresearchgate.net This technique showcases the potential of using this compound in bottom-up nanolithography for the fabrication of complex and functional surfaces. researchgate.netnih.gov

Biological and Biochemical Interactions of Myristic Anhydride and Its Derivatives

Enzymatic Biotransformations and Substrate Roles

The primary biological role of myristic acid, derived from sources like myristic anhydride (B1165640), is its involvement in protein acylation, specifically myristoylation.

Substrate in Myristoylation Reactions

Myristoylation is a post-translational or co-translational modification where a myristoyl group, originating from myristic acid, is covalently attached to the N-terminal glycine (B1666218) residue of a protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) wikipedia.orgnih.govpnas.orgnih.govplos.orgnih.gov. Myristic acid is first activated to myristoyl-CoA, which then serves as the direct substrate for NMTs sergey.sciencespringernature.com. This lipidation is crucial for the proper localization, function, and stability of many signaling proteins, often facilitating their association with cell membranes wikipedia.orgnih.govresearchgate.nettaylorandfrancis.com. While myristic acid is the direct substrate for NMT, myristic anhydride can serve as a synthetic precursor or a readily available source for generating myristic acid or its activated forms for research purposes.

Investigation of N-Myristoyltransferase (NMT) Inhibition

N-myristoyltransferase (NMT) is a critical enzyme for protein myristoylation and has been identified as a therapeutic target, particularly in fungal infections and certain viral diseases plos.orgnih.govresearchgate.nettandfonline.comresearchgate.nettandfonline.comcdnsciencepub.comnih.govmdpi.com. Research has focused on developing derivatives of myristic acid as NMT inhibitors. For instance, analogs such as 2-hydroxymyristoyl-CoA, 2-bromomyristoyl-CoA, and 2-fluoromyristoyl-CoA have demonstrated competitive inhibition of NMT, with reported Ki values of 45 nM, 450 nM, and 200 nM, respectively tandfonline.comtandfonline.com. Other synthesized myristic acid derivatives, including esters and amides, have also been investigated for their NMT inhibitory potential researchgate.netnih.govresearchgate.netnih.govcabidigitallibrary.orgsigmaaldrich.com. These studies aim to leverage NMT inhibition as a strategy against various pathogens and diseases, including cancer and fungal infections tandfonline.comresearchgate.nettandfonline.comnih.govmdpi.com.

Pharmacological and Antimicrobial Activity

Myristic acid and its derivatives exhibit a range of pharmacological and antimicrobial activities, targeting bacteria, fungi, and viruses.

Antifungal Activity of Myristic Acid Derivatives

Myristic acid itself possesses antifungal properties, and its derivatives have been synthesized and evaluated for enhanced activity. Studies have shown that certain myristic acid derivatives, such as esters and amides, exhibit significant antifungal activity against various fungal species, including Candida albicans and Aspergillus niger tandfonline.comtandfonline.commdpi.comresearchgate.neteuropeanreview.org. For example, 2-bromo tetradecanoic acid demonstrated potent antifungal activity against Saccharomyces cerevisiae (MIC = 10 μM), Candida albicans (MIC = 39 μM), Cryptococcus neoformans (MIC = 20 μM), and Aspergillus niger (MIC < 42 μM) tandfonline.comtandfonline.com. Monosaccharide monomyristate derivatives have also shown remarkable antifungal activity against Candida albicans mdpi.comnih.gov. Furthermore, novel myristic acid derivatives designed as NMT inhibitors have displayed superior antifungal capabilities against Candida albicans and Aspergillus niger compared to the standard drug fluconazole (B54011) researchgate.netnih.govmdpi.com.

Antibacterial Properties of Myristic Acid Derivatives

Myristic acid and its derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.netnih.goveuropeanreview.orgmdpi.comnih.govbanglajol.info. Research indicates that myristic acid derivatives are generally more effective against Gram-positive bacteria, with Staphylococcus aureus being particularly sensitive researchgate.netbanglajol.info. For instance, synthesized esters and amides of myristic acid have shown activity comparable to that of the standard drug ciprofloxacin (B1669076) researchgate.netnih.gov. Monosaccharide monomyristate derivatives exhibited medium antibacterial activity against Gram-positive bacteria but weak activity against Gram-negative bacteria, with galactosyl myristate showing the highest activity against Salmonella typhimurium, Staphylococcus aureus, and Bacillus subtilis mdpi.comnih.gov. Myristic acid itself has also been reported to have antimicrobial activity against Clostridium perfringens banglajol.info.

Biological Impact of N-Terminal Long-Chain Fatty Acid Modifications on Peptides (e.g., Viral Entry)

Compound List:

  • This compound
  • Myristic acid
  • Myristoyl-CoA
  • 2-hydroxymyristoyl-CoA
  • 2-bromomyristoyl-CoA
  • 2-fluoromyristoyl-CoA
  • 11-oxatetradecanoic acid
  • 3-fluoro-13-oxatetradecanoic acid
  • 2-bromo tetradecanoic acid
  • 4-oxa tetradecanoic acid
  • 9-oxatetradecanoic acid
  • Fructosyl monomyristate
  • Glucosyl monomyristate
  • Galactosyl monomyristate
  • Myristoyl chloride
  • Myristoylated peptides
  • Myrcludex B
  • Nef protein
  • p15 FAST protein
  • VP1
  • Advanced Analytical Techniques for Myristic Anhydride Research

    Chromatographic Separations and Detection

    Chromatographic techniques are fundamental for separating, identifying, and quantifying myristic anhydride (B1165640) and related compounds. These methods leverage differences in physical and chemical properties to resolve mixtures.

    High-Performance Liquid Chromatography (HPLC) for Anhydride Analysis

    High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally labile compounds like fatty acid anhydrides. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. Mobile phases typically consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, often modified with buffers or acids like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate (B1210297) to optimize separation and peak shape jasco-global.comunipi.ituib.no.

    While direct analysis of myristic anhydride by HPLC is feasible, its susceptibility to hydrolysis in aqueous mobile phases necessitates careful method development to minimize degradation and ensure accurate results researchgate.netresearchgate.net. HPLC methods have been developed for the direct analysis of anhydrides, enabling the determination of acid impurities with detection limits reported as low as 5 ppm researchgate.net. Furthermore, HPLC can be used to monitor anhydride hydrolysis and amidation reactions researchgate.net. Detection methods commonly include UV-Vis spectroscopy, although fatty acids and their anhydrides lack strong chromophores, requiring detection at lower wavelengths (e.g., 208 nm) researchgate.net or derivatization to enhance detectability mdpi.comnih.gov. Mass spectrometry (LC-MS) offers superior sensitivity and specificity for identifying and quantifying these compounds unipi.ituib.nomdpi.commarinelipids.ca.

    Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) for Quantitative Analysis

    Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) are powerful techniques for the quantitative analysis of volatile and semi-volatile compounds. For fatty acids, GC analysis typically involves derivatization to form more volatile methyl esters (FAMEs) mdpi.comaocs.orgcabidigitallibrary.orgresearchgate.net. While this compound might be amenable to direct GC analysis if sufficiently volatile and thermally stable, its application in quantitative analysis often parallels that of fatty acids, where derivatization might be employed for optimal performance.

    GC systems commonly utilize capillary columns with various stationary phases, coupled with detectors such as the Flame Ionization Detector (FID) for general hydrocarbon detection or Mass Spectrometry (GC-MS) for identification and quantification mdpi.comcabidigitallibrary.orgresearchgate.net. Quantitative analysis of myristic acid, for instance, has been successfully performed using GC-FID after methylation, achieving high linearity with correlation coefficients (R²) around 0.997 for calibration curves researchgate.net. GLC has also been instrumental in determining anhydride hydrolysis and amidation processes researchgate.net.

    Electrogenerated Chemiluminescence (ECL) Coupled with HPLC for Myristic Acid Analysis

    Electrogenerated Chemiluminescence (ECL) is a highly sensitive detection method that can be coupled with HPLC. This technique involves the electrochemical generation of light from a luminophore. For the analysis of fatty acids, including myristic acid, derivatization is often required to introduce electrochemiluminescent properties nih.gov. A notable application involves the HPLC-ECL technique for myristic acid analysis in biological samples, achieving a low Limit of Detection (LOD) of 70 femtomoles (fmol) by using N-(3-aminopropyl) pyrrolidine (B122466) (NAPP) as a derivatizing agent to convert fatty acids into tertiary amine derivatives nih.gov. This approach significantly enhances sensitivity compared to traditional detection methods.

    Table 1: Chromatographic Analysis Parameters for Fatty Acids and Anhydrides

    TechniqueMethod/Column TypeMobile Phase/EluentDetectorKey Findings/ParametersCitation(s)
    HPLCRP-HPLC (C18)Acetonitrile/Water (with modifiers like TFA or NH₄OAc)UV (208 nm), MS, ECLSeparation of fatty acids achieved; direct analysis of anhydrides possible; LOD for myristic acid via HPLC-ECL: 70 fmol; quantification limits for myristic acid (UV): ~0.232 mg/mL; detection limits for acid impurities in anhydrides: ~5 ppm. jasco-global.comunipi.ituib.noresearchgate.netresearchgate.netnih.gov
    GC/GLCCapillary GC (e.g., cyanopropyl-based)Various, often with derivatization (e.g., FAMEs)FID, MSQuantitative analysis of fatty acids (e.g., myristic acid) with high linearity (R² > 0.99); used for determining anhydride hydrolysis/amidation. researchgate.netmdpi.comcabidigitallibrary.orgresearchgate.netresearchgate.netmdpi.com

    Spectroscopic Characterization

    Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in this compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed insights into the molecular architecture core.ac.ukweebly.com.

    For this compound, with the structure [CH₃(CH₂)₁₂CO]₂O sigmaaldrich.comamerigoscientific.com, NMR spectroscopy can confirm the presence of the anhydride functional group and the long aliphatic chain.

    ¹H NMR: The spectrum would typically exhibit signals corresponding to the terminal methyl group (CH₃) as a triplet around 0.8-0.9 ppm, the numerous methylene (B1212753) groups (CH₂) of the aliphatic chain as complex multiplets in the 1.2-1.4 ppm region, and the methylene groups adjacent to the carbonyls (α-CH₂) as a triplet around 2.2-2.4 ppm. The integration of these signals would confirm the number of protons in each environment core.ac.ukemerypharma.comsciepub.com.

    ¹³C NMR: This technique reveals the carbon backbone. Characteristic signals would include the methyl carbon (~14 ppm), the aliphatic methylene carbons (~25-30 ppm), the α-methylene carbons (~35-40 ppm), and importantly, the two carbonyl carbons of the anhydride moiety, which typically resonate in the deshielded region of 160-170 ppm core.ac.ukweebly.comsciepub.comspectroscopyonline.com. NMR is also used to monitor reactions involving anhydrides, such as hydrolysis and amidation researchgate.net.

    Table 2A: Expected NMR Spectroscopic Data for this compound

    NucleusFunctional Group / Proton TypeExpected Chemical Shift (ppm)Expected Integration (¹H NMR)
    ¹H NMRCH₃ (terminal methyl)~0.8 - 0.93H
    CH₂ (aliphatic chain)~1.2 - 1.4~20H
    CH₂ (α to carbonyl)~2.2 - 2.42H
    ¹³C NMRCH₃~14-
    CH₂ (aliphatic)~25 - 30-
    CH₂ (α to carbonyl)~35 - 40-
    Carbonyl Carbons (Anhydride)~160 - 170 (two signals)-

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations vscht.cz. For this compound, IR spectroscopy is particularly useful for confirming the presence of the anhydride linkage and the long alkyl chain.

    The characteristic feature of acid anhydrides in IR spectroscopy is the presence of two strong carbonyl (C=O) stretching absorption bands. These typically appear in the region of 1820-1760 cm⁻¹ and 1750-1660 cm⁻¹ spectroscopyonline.comvscht.cz. The exact positions of these bands are influenced by the electronic and steric nature of the anhydride's substituents. For a saturated, acyclic anhydride like this compound, these bands are expected within this range. Additionally, the C-O stretching vibration of the anhydride linkage is observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹ spectroscopyonline.comvscht.cz. The saturated aliphatic chain of this compound gives rise to characteristic C-H stretching vibrations (asymmetric and symmetric) in the 2800-3000 cm⁻¹ range and C-H bending vibrations around 1460-1350 cm⁻¹ researchgate.net.

    Table 2B: Characteristic IR Absorption Bands for this compound

    Functional Group / VibrationCharacteristic Absorption Band (cm⁻¹)Source of Data
    C=O stretching (Anhydride)~1820-1760 (strong, doublet) spectroscopyonline.comvscht.cz
    C=O stretching (Anhydride)~1750-1660 (strong) spectroscopyonline.comvscht.cz
    C-O stretching (Anhydride)~1300-1000 spectroscopyonline.comvscht.cz
    CH₂ stretching (asymm./symm.)~2916 / ~2848 researchgate.net
    CH₂ bending~1464 / ~1431 researchgate.net

    Compound List:

    this compound

    Myristic acid

    Acetic acid

    Acetic anhydride

    Trifluoroacetic acid

    Trifluoroacetic anhydride

    Trimellitic anhydride

    Trimellitic acid

    Mass Spectrometry Methods

    Mass spectrometry (MS) techniques are indispensable for identifying and characterizing chemical compounds by measuring their mass-to-charge ratio. For this compound, these methods are crucial for confirming its molecular identity and for analyzing its derivatives.

    High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, HRMS is instrumental in unequivocally confirming its molecular formula and distinguishing it from compounds with similar nominal masses.

    This compound has the molecular formula C₂₈H₅₄O₃, with a theoretical exact mass of 438.4073 Da. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high precision (typically within a few parts per million). This accuracy allows researchers to confirm the elemental composition of this compound, thereby verifying its identity and ruling out potential isobaric contaminants nih.govacs.orgmdpi.com. By comparing the experimentally determined accurate mass to the theoretical mass, the molecular formula can be confidently assigned. While direct fragmentation data (MS/MS) for this compound itself is not extensively detailed in the provided literature, HRMS is a cornerstone for initial molecular confirmation in complex mixtures or during synthesis.

    Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Peptide Analysis

    This compound is frequently employed as an acylating agent to introduce a myristoyl group (C₁₄H₂₇O) onto peptides, typically at the N-terminus or specific amino acid residues. MALDI-TOF MS is a powerful technique for analyzing these modified peptides, confirming the presence and extent of myristoylation.

    In studies involving the myristoylation of peptides, MALDI-TOF MS can detect the mass increase corresponding to the addition of the myristoyl moiety. For instance, the addition of a myristoyl group results in a mass increment of approximately 210.37 Da (C₁₄H₂₇O). Researchers can observe this mass shift in the MALDI-TOF mass spectrum of the peptide, confirming the successful acylation nih.govrsc.orgoup.com. Furthermore, tandem mass spectrometry (MS/MS) capabilities, often coupled with MALDI-TOF (MALDI-TOF/TOF), can provide fragmentation data. Analysis of these fragments can help pinpoint the exact location of the myristoyl group on the peptide sequence by identifying characteristic fragment ions or neutral losses associated with the myristoyl chain nih.gov. This detailed structural information is vital for understanding the biological function of myristoylated peptides.

    Microscopic and Nanoscale Characterization

    Microscopic and nanoscale characterization techniques offer insights into the physical structure and surface properties of materials, which are essential when this compound is involved in surface modifications or nanoparticle formulations.

    Atomic Force Microscopy (AFM) for Surface Acylation Studies

    Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the visualization and analysis of surfaces at the nanometer scale. It is particularly useful for studying surface acylation reactions where this compound acts as the acylating agent.

    AFM can directly image the surface topography and morphology before and after treatment with this compound. In studies employing organocatalytic scanning probe nanolithography (o-cSPL), this compound has been used to locally acylate self-assembled monolayers (SAMs) on surfaces. AFM is employed to visualize the resulting acylated patterns, providing information on the resolution, coverage, and uniformity of the surface modification rsc.orgresearchgate.netrsc.org. Beyond topography, AFM can also probe surface properties such as adhesion forces, which can be altered by the chemical modification introduced by this compound acs.orgresearchgate.net. This allows for a comprehensive understanding of how the acylation process impacts the surface at a nanoscale level.

    Dynamic Light Scattering (DLS) for Nanoparticle Characterization in Solution

    Dynamic Light Scattering (DLS) is a widely used technique for determining the size distribution and aggregation state of particles suspended in a liquid medium. It is based on the analysis of light scattered by the particles as they undergo Brownian motion.

    Reaction Monitoring and Purity Assessment

    Ensuring the purity of this compound and effectively monitoring reactions involving it are crucial for reproducible research and synthesis.

    Purity Assessment: The purity of this compound is typically assessed using established analytical methods. Titrimetric analysis, often employing a morpholine (B109124) method, is a common approach to quantify its purity, with commercial grades commonly exceeding 95.0% avantorsciences.comtcichemicals.com. The melting point is another indicator of purity; pure this compound exhibits a sharp melting range, typically between 53.0 and 55.0 °C avantorsciences.com. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also employed to confirm the chemical structure and identify potential impurities, although specific details for this compound are less prominent in the reviewed literature compared to its mass spectrometric characterization.

    Reaction Monitoring: Monitoring reactions involving this compound can be achieved through various chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to track the consumption of reactants and the formation of products, including the quantification of this compound itself, its precursor myristic acid, or resultant esters and amides mdpi.comresearchgate.netmcgill.cacollectionscanada.ca. For instance, HPLC can separate and quantify this compound, its corresponding acid, and potential mixed anhydrides, with detection limits for acid impurities reported as low as 5 ppm researchgate.net. Spectroscopic techniques like NMR and IR spectroscopy provide real-time information about chemical transformations by observing changes in characteristic spectral signals mcgill.cakirj.ee. In some synthetic procedures, titration methods, such as measuring the acid number, can also be employed to monitor the progress of reactions involving anhydrides or their hydrolysis products scielo.org.ar. Purification of synthesized this compound or its derivatives often involves preparative HPLC rsc.orgcollectionscanada.cajustia.com.

    Data Table

    PropertyValue/MethodReference(s)
    Chemical FormulaC₂₈H₅₄O₃ avantorsciences.com
    Molecular Weight438.74 g/mol avantorsciences.com
    IUPAC NameTetradecanoic anhydride amerigoscientific.com
    CAS Number626-29-9 avantorsciences.com
    Typical Purity≥95.0% (by titrimetric analysis) avantorsciences.comtcichemicals.com
    Melting Point53.0 – 55.0 °C avantorsciences.com
    AppearanceWhite to almost white powder or crystal avantorsciences.com
    HRMS (Theoretical Mass)438.4073 DaCalculated
    MALDI-TOF MS ObservationDetection of myristoylated peptides via mass shift (e.g., +210.37 Da) nih.govrsc.orgoup.com
    AFM ApplicationSurface acylation visualization, nanolithography rsc.orgresearchgate.netrsc.org
    DLS ApplicationNanoparticle size distribution (e.g., liposomes, lipopeptide micelles) researchgate.netmalvernpanalytical.comnih.govwyatt.comnih.gov
    Purity Analysis MethodsTitrimetric analysis, Melting Point, HPLC, GC, NMR, IR avantorsciences.comtcichemicals.comresearchgate.netmcgill.ca
    Reaction Monitoring MethodsHPLC, GC, NMR, IR, Titration (e.g., acid number) researchgate.netmcgill.cacollectionscanada.cascielo.org.ar

    Compound List

    this compound

    Myristic acid

    Peptide

    Lipid nanoparticle (LNP)

    Liposome

    Self-assembled monolayer (SAM)

    Myristoyl group

    Myristoylated peptide

    Thin-Layer Chromatography (TLC) for Reaction Progression

    Thin-Layer Chromatography (TLC) is a widely utilized analytical technique valued for its speed, simplicity, and cost-effectiveness in monitoring the progress of chemical reactions umass.edusigmaaldrich.com. This method separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent system) umass.edu.

    In the context of this compound synthesis or reactions involving it, TLC serves as a visual indicator of chemical transformation. By spotting samples of the reaction mixture at various time points onto a TLC plate and developing it, researchers can observe the disappearance of starting materials and the appearance of new products umass.edu. For instance, if this compound is being synthesized from myristic acid, TLC can track the consumption of the acid and the formation of the anhydride. Different components within the reaction mixture will migrate at different rates, resulting in distinct spots on the chromatogram, characterized by their Retention Factor (Rf) values umass.edusigmaaldrich.com.

    Visualization of these spots is a critical step, especially for colorless compounds like this compound. Common visualization methods include using ultraviolet (UV) light if the compound or a derivatized form is UV-active, or chemical staining reagents such as iodine vapor, vanillin/sulfuric acid, or potassium permanganate, which react with the analytes to produce visible spots umass.eduillinois.edu. The presence of a single spot corresponding to the product and the absence or significant reduction of spots corresponding to reactants indicates the completion or progression of the reaction umass.edu. TLC's sensitivity allows for the analysis of even microgram quantities, making it an efficient tool for optimizing reaction conditions and assessing conversion rates umass.edu.

    Purity Determination and Quality Control of Anhydride Materials

    Ensuring the purity and quality of this compound is crucial for its reliable use in synthesis and other applications. A suite of analytical techniques is employed for this purpose, providing quantitative and qualitative assessments of the material.

    Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for assessing the purity of this compound and identifying potential impurities, such as residual starting materials (e.g., myristic acid) or by-products researchgate.net. HPLC methods have been developed for the direct analysis of anhydride materials, capable of determining acid impurity concentrations down to parts per million (ppm) levels researchgate.net. GC is also effective for analyzing volatile components and can be used to quantify fatty acids and their derivatives researchgate.net. For example, GC has been used to determine the purity of acrylic acid anhydride, achieving purities of 98% googleapis.com.

    Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, and Infrared (IR) spectroscopy are valuable for structural confirmation and identifying functional groups within the this compound molecule, thereby contributing to quality control researchgate.net. These techniques can help verify the chemical identity and detect structural anomalies or impurities that might not be readily apparent through chromatographic methods alone.

    Titrimetric Analysis: Titrimetric methods, such as the morpholine method, are employed for quantitative purity determination. This compound is often specified with a minimum purity of 95.0% as determined by titrimetric analysis avantorsciences.com. This method quantifies the anhydride content by reacting it with a known excess of a reagent, and then back-titrating the unreacted reagent.

    Theoretical and Computational Studies on Myristic Anhydride Systems

    Molecular Modeling and Simulation Approaches

    Molecular modeling and simulation techniques provide powerful tools for visualizing and predicting the behavior of molecules like myristic anhydride (B1165640). These methods allow researchers to explore interactions at an atomic level, which is crucial for understanding its potential roles in various systems.

    Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) to another (target) when bound by non-covalent interactions. Studies have utilized myristic anhydride in docking simulations to assess its binding affinity to various biological targets. For instance, in a study investigating potential anti-arthritic compounds, this compound was docked against Tumor Necrosis Factor alpha (TNF α) and Interleukin-6 (IL-6). It exhibited a strong binding affinity to TNF α with a score of -8.6 Kcal/mol, and a binding energy of -5.6 Kcal/mol when docked against IL-6 nih.gov. Another study involved molecular docking of platinum (IV) prodrugs complexed with human serum albumin (HSA), where this compound was among the molecules considered in the docking predictions, with calculated binding energies ranging from -5.93 to -8.11 kcal/mol for different Pt(IV) prodrugs complexed with HSA doi.org. These studies highlight the utility of this compound as a reference compound or as a component in exploring ligand-target interactions.

    Molecular dynamics (MD) simulations offer insights into the temporal evolution of molecular systems, providing information on conformational changes, stability, and dynamic behavior. All-atom molecular dynamics simulations have been performed on fatty acids, including myristic acid, embedded in lipid bilayers to study their behavior and interactions with the membrane environment researchgate.net. While direct MD simulations focusing solely on this compound are less commonly reported, related studies on fatty acid derivatives provide a framework for understanding how such molecules behave in complex environments. For example, MD simulations have been used to study the effects of N-myristoylation on protein structure and dynamics, revealing how the myristoyl group can insert into hydrophobic pockets and influence protein conformation nih.gov. These simulations, though not directly on this compound itself, demonstrate the applicability of MD to understand the behavior of myristoyl-containing structures.

    Molecular Docking Studies for Ligand-Target Interactions

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure, bonding, and reactivity of molecules at a fundamental level.

    DFT calculations are widely used to determine molecular geometries, electronic properties, and reaction mechanisms. In one study, DFT calculations using the B3LYP/6-31g(d,p) level of theory were performed to model the reaction between this compound and a silane (B1218182) surface, providing insights into the esterification process rsc.orgrsc.org. These calculations helped in understanding the structural aspects of the reaction, with calculated values for molecular models aligning with experimental observations rsc.org. DFT has also been applied to study the electronic properties and molecular design of various chemical compounds, including butanoic acid derivatives, to predict their stability and reactivity biointerfaceresearch.com. While specific DFT results for this compound's electronic properties like HOMO-LUMO gaps are not explicitly detailed in the provided snippets, the methodology is established for such analyses biointerfaceresearch.com.

    Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, offer high accuracy for electronic property calculations. These methods, along with DFT, are used to confirm empirical relationships and understand coordination modes of molecules on surfaces researchgate.netresearchgate.net. For instance, ab initio molecular orbital calculations have been used to confirm relationships between vibrational frequencies and coordination modes of carboxylate groups to metal ions, providing insights into molecular adsorption mechanisms researchgate.net. While specific ab initio calculations for this compound are not extensively detailed, the general application of these methods in surface chemistry and molecular interactions is well-documented researchgate.netresearchgate.netcdnsciencepub.com.

    Density Functional Theory (DFT) Applications

    Predictive Modeling in Chemical and Biological Systems

    Predictive modeling uses computational approaches to forecast properties or behaviors of molecules in various systems. This can include quantitative structure-activity relationship (QSAR) studies or predicting physical properties. For example, computational studies are integral to drug discovery, where molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are used to design and predict the efficacy of new compounds, such as myristic acid derivatives as N-Myristoyltransferase inhibitors mdpi.com. In broader chemical contexts, computational tools are developed to predict molecular properties based on quantum mechanics and quantitative structure-property relationships (QSPR) hep.com.cn. These models can predict properties like enthalpy of vaporization, which are crucial for understanding a compound's behavior in different phases.

    Compound List

    this compound

    Myristic acid

    Tumor Necrosis Factor alpha (TNF α)

    Interleukin-6 (IL-6)

    Human Serum Albumin (HSA)

    Platinum (IV) prodrugs

    PKA-C (Protein Kinase A catalytic subunit)

    N-Myristoyltransferase (NMT)

    Candida albicans

    Aspergillus niger

    Succinic anhydride

    Maleic anhydride

    Butanoic acid

    Butyric anhydride

    Capric anhydride

    Caprylic anhydride

    Lauric anhydride

    Palmitic anhydride

    Stearic anhydride

    Lauric acid

    Palmitic acid

    Stearic acid

    Oleic acid

    Linoleic acid

    Linolenic acid

    Arachidonic acid

    Palmitoleic acid

    Margaric acid

    Hexanoic anhydride

    Decanoic anhydride

    T-Butyl Cyclopentaneperoxycarboxylate

    Octanoic acid

    Cisplatin

    Hydrogen peroxide

    Sodium ascorbate (B8700270) (NaAsc)

    Filipin

    5-(N-Ethyl-N-isopropyl)amiloride (EIPA)

    Sodium azide (B81097)

    Paraformaldehyde

    Human insulin (B600854)

    Human IFN-β

    Maleic anhydride

    Acetic acid

    Furoic acid

    2-furoic acid

    2-hexanoyl furan (B31954)

    12-tricosanone (B1203296)

    Trilaurin

    Polysorbate 80 (PS80)

    Sorbitol

    Sorbitan

    Isosorbide

    EDOL (1-docosanol)

    Garcinol

    Rtt109

    Cilagicin

    Paenibactins

    Future Research Trajectories and Emerging Opportunities for Myristic Anhydride

    Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

    Advancements in catalysis are critical for improving the efficiency and selectivity of reactions involving myristic anhydride (B1165640). Future research is directed towards novel heterogeneous catalysts, such as Metal-Organic Frameworks (MOFs) and advanced zeolites, which offer high surface areas and tunable properties beneficial for reaction rate and selectivity mdpi.com. Organocatalysis is also emerging as a promising avenue, enabling reactions under milder conditions and reducing the formation of undesirable byproducts researchgate.netmdpi.com. The development of highly recyclable and selective catalytic systems, including immobilized homogeneous catalysts, remains a key objective to minimize catalyst loading and waste.

    Design and Synthesis of Advanced Biodegradable Polymers and Biocompatible Materials

    Myristic anhydride and its derivatives are being investigated for their role in creating advanced biodegradable polymers and biocompatible materials. Future research aims to synthesize polymers with tailored properties, such as controlled degradation rates, enhanced mechanical strength, and improved biocompatibility, for applications in biomedical fields like drug delivery matrices and tissue engineering scaffolds tandfonline.com. Incorporating this compound into polymer backbones, such as polyesters and polyurethanes, is a key strategy being explored to achieve these advanced material characteristics.

    Refined Targeted Drug Delivery Systems Utilizing this compound Derivatives

    The development of sophisticated targeted drug delivery systems represents a significant future opportunity for this compound derivatives. Research is focused on functionalizing nanoparticles, liposomes, and micelles with these derivatives to improve drug encapsulation efficiency, enhance stability, and facilitate targeted release within specific biological environments ijsred.comscienceopen.comzimlab.inresearchgate.net. This approach aims to reduce off-target effects and increase therapeutic efficacy. Future work will likely involve the design of stimuli-responsive systems that release drugs in response to specific physiological cues, such as pH or enzyme activity, for more precise therapeutic interventions.

    In-depth Structure-Activity Relationship Studies for Optimized Biological Functions

    Understanding the precise relationship between molecular structure and biological activity is crucial for optimizing the therapeutic potential of this compound derivatives. Future research will employ advanced computational methods, including quantitative structure-activity relationship (QSAR) modeling, to predict the biological effects of novel derivatives and guide rational design nih.govmdpi.comljmu.ac.ukacs.orgnih.govrsc.org. These studies will focus on how structural modifications influence activities such as anti-inflammatory, antimicrobial, or anticancer effects, leading to the development of compounds with enhanced therapeutic profiles.

    Integration of Machine Learning and AI in this compound Research

    Investigation of this compound in New Energy Technologies and Sustainable Chemistry

    Beyond its established roles, this compound and its derivatives are being explored for novel applications in new energy technologies and broader sustainable chemistry initiatives. Emerging research investigates their potential as precursors for bio-based lubricants, components in advanced biofuels, and functional additives in energy storage devices rsc.orgktu.edu.trmdpi.comrsc.orgunife.it. Their inherent biodegradability and renewable sourcing make them attractive candidates for developing eco-friendly chemical processes and products, contributing to a more circular economy and reduced environmental impact.

    Compound Names Table:

    Compound Name
    This compound
    Myristic acid
    Lipases
    MOFs (Metal-Organic Frameworks)
    Zeolites
    Organocatalysts
    Polyesters
    Polyurethanes
    Nanoparticles
    Liposomes
    Micelles
    QSAR (Quantitative Structure-Activity Relationship)

    Illustrative Data Table 1: Comparative Synthesis Yields of this compound

    This table illustrates potential future research findings comparing different synthesis routes, based on typical outcomes reported for similar reactions.

    Synthesis RouteYield (%)Selectivity (%)Reaction ConditionsSustainability Metric (Illustrative)
    Traditional Chemical Synthesis8590High temperature, harsh solventsHigh energy consumption, solvent waste
    Enzymatic Synthesis (Lipase)9295Mild temperature, aqueous mediaLow energy consumption, minimal waste
    Solvent-Free Synthesis8892Moderate temperature, no solventReduced solvent impact
    Supercritical Fluid Synthesis9094Moderate temperature, CO2Reduced solvent impact, recyclable CO2

    Illustrative Data Table 2: Performance Metrics of Novel Catalysts for Fatty Acid Derivative Synthesis

    This table presents hypothetical performance data for novel catalysts, reflecting research trends in efficiency and selectivity.

    Catalyst TypeActivity (Turnover Frequency)Selectivity (%)Reusability (Cycles)Key Advantage
    Supported Metal Oxide (e.g., Ir/Nb₂O₅)High89.1ModerateHigh conversion, specific product yield
    Metal-Organic Framework (MOF)Very High95HighHigh surface area, tunable properties
    OrganocatalystModerate96ModerateMild conditions, high selectivity
    Immobilized EnzymeHigh95Very HighBiocompatible, high selectivity, recyclable

    Illustrative Data Table 3: Properties of Biodegradable Polymers Incorporating this compound Derivatives

    This table showcases potential research findings on polymers designed for advanced applications.

    Polymer TypeThis compound Derivative IncorporationDegradation Rate (Illustrative)Mechanical Strength (Illustrative)Biocompatibility (Illustrative)Potential Application
    Polyester (e.g., PLA-co-Myristate)Covalent linkageModerate (e.g., 6 months)High tensile strengthExcellentDrug delivery, tissue scaffolds
    Polyurethane (e.g., PU-Myristate ester)Pendant groupSlow (e.g., 12 months)Flexible, good elasticityGoodWound dressings, implants
    Fatty Acid-Based PolyanhydrideBackbone monomerFast (e.g., 3 months)Brittle, low mechanical strengthVery GoodControlled drug release

    Q & A

    Q. Solutions :

    • Multi-Technique Validation : Combine ¹H/¹³C NMR (e.g., absence of -OH protons confirms anhydride formation) and mass spectrometry (accurate mass <1 ppm error) .
    • Chromatographic Purity Checks : Use reverse-phase HPLC to resolve co-eluting species. For example, TUD (a dansyl-labeled derivative) showed 99.5% purity after C18 column purification .

    How is this compound utilized in fluorescence energy transfer (FRET) studies, and what parameters govern its efficiency?

    Advanced Research Focus
    Application : this compound derivatives (e.g., N-myristoyl tryptamine, TMA) serve as FRET donors. TMA’s indole group exhibits a quantum yield of 0.483 at –5°C, enabling precise distance measurements (R₀ = 25.9 Å) between donor-acceptor pairs .

    Q. Methodological Considerations :

    • Synthetic Modifications : Covalent attachment of dansyl acceptors (e.g., DUA) requires anhydride activation under anhydrous conditions.
    • Environmental Controls : Temperature-dependent quantum yields necessitate rigorous thermostatic control during measurements.
    • Data Analysis : Frequency-domain fluorometry resolves lifetime heterogeneity (e.g., multi-exponential decays in lipid bilayers) .

    What contradictions exist in reported synthesis yields of this compound, and how can they be reconciled?

    Advanced Research Focus
    Discrepancies :

    • Yield Variability : Reported yields range from 70% (direct acid-anhydride reaction) to 90% (myristoyl chloride route) due to differences in purification protocols .
    • Purity Standards : Commercial samples may report >95% purity but contain residual acetic anhydride, detectable via GC-MS headspace analysis.

    Q. Resolution Strategies :

    • Standardized Protocols : Adopt USP/ACS guidelines for reflux duration and vacuum distillation.
    • Interlaboratory Comparisons : Collaborative studies (e.g., round-robin tests) can identify systematic errors in molar ratio calculations or quenching steps.

    What novel applications of this compound are emerging in biomedical research?

    Q. Basic Research Focus

    • Lipidated Peptide Synthesis : this compound acylates peptides to enhance membrane permeability. For example, myristoylated cyclic peptides show improved cellular uptake in drug delivery studies .
    • Cholesterol Derivatives : Reacting with cholesterol yields cholesteryl myristate, a model compound for lipid raft studies .

    Q. Advanced Applications :

    • FRET-Based Probes : Dansyl-labeled derivatives enable real-time monitoring of protein-lipid interactions in live cells .
    • Enzyme Substrates : Myristoyltransferase assays use this compound to quantify enzymatic activity via radiolabeled or fluorescent endpoints.

    How should researchers design experiments to assess the stability of this compound under varying storage conditions?

    Methodological Guidance
    Experimental Design :

    Variables : Temperature (4°C vs. –20°C), humidity (desiccated vs. ambient), and light exposure.

    Metrics : Purity (HPLC), hydrolysis rate (titration), and spectral integrity (UV-Vis/NMR).

    Q. Data Collection :

    • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, simulating long-term storage .
    • Kinetic Analysis : Plot degradation rates using Arrhenius models to predict shelf life.

    Findings : Anhydrides degrade rapidly above 30°C; storage at –20°C in argon-filled vials extends stability to >12 months .

    What are the best practices for reporting this compound synthesis in peer-reviewed journals?

    Q. Academic Writing Standards

    • Experimental Detail : Specify molar ratios, catalysts, purification steps (e.g., “silica column, CHCl₃:MeOH 9:1”), and analytical methods (e.g., “¹H NMR, 500 MHz, δ 2.55 ppm”) .
    • Reproducibility : Provide spectral data (e.g., IR, NMR peaks) in supplementary materials. For novel derivatives, include HPLC chromatograms and mass spectra .
    • Ethical Reporting : Disclose conflicts of interest (e.g., commercial reagent sources) and adhere to journal-specific guidelines for supporting information .

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Myristic anhydride
    Reactant of Route 2
    Reactant of Route 2
    Myristic anhydride

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.